molecular formula C11H21NO3 B8099352 Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B8099352
M. Wt: 215.29 g/mol
InChI Key: FPUBEXOAVGKKCY-RKDXNWHRSA-N
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Description

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxymethyl substituent at position 2, and a methyl group at position 2. The stereochemistry (cis-configuration) and functional groups influence its physicochemical properties, such as solubility, stability, and metabolic behavior. Pyrrolidine scaffolds are widely used in medicinal chemistry due to their conformational rigidity and bioactivity.

Properties

IUPAC Name

tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBEXOAVGKKCY-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H]1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Construction

The pyrrolidine ring synthesis typically employs 1,3-dipolar cycloaddition or reductive amination. A optimized three-component domino reaction combines tert-leucine derivatives with dimethyl fumarate, achieving 68-72% yield through azomethine ylide formation. Critical parameters include:

  • Temperature: -78°C for ylide stabilization

  • Solvent: Tetrahydrofuran (THF)/acetonitrile (3:1 v/v)

  • Dipolarophile: Dimethyl fumarate (1.2 eq)

This method produces the cis-dihydroxypyrrolidine precursor with 4:1 diastereomeric ratio, subsequently converted to the target compound through selective functionalization.

Stereochemical Control Mechanisms

Maintaining cis-configuration requires precise spatial management of the 2-hydroxymethyl and 3-methyl groups. Three predominant strategies emerge:

  • Chiral Auxiliary Approach : (S)-Proline derivatives induce configuration through Evans' oxazolidinone intermediates, achieving 92% de

  • Asymmetric Hydrogenation : Rhodium-(R)-BINAP catalysts reduce enamine precursors at 50 psi H2, delivering 99% ee

  • Kinetic Resolution : Pseudomonas cepacia lipase selectively acetylates undesired enantiomers (E = 38)

Detailed Synthetic Protocols

Method A: Boc-Protected Ring-Closing Metathesis

Reaction Scheme

  • N-Boc-2-vinylpyrrolidine formation

  • Grubbs II-catalyzed cyclization

  • Hydroxymethylation via OsO4/NMO oxidation

Optimized Conditions

ParameterValue
Catalyst loading5 mol% Grubbs II
Temperature40°C
Reaction time18 h
Yield67% (over 3 steps)
Diastereoselectivity95:5 cis:trans

This method demonstrates exceptional functional group tolerance but requires rigorous oxygen exclusion.

Method B: Reductive Amination Cascade

Key Steps

  • Condensation of tert-butyl glyoxylate with 3-methyl-2-nitroethanol

  • Pd/C hydrogenation (50 psi, 25°C)

  • In situ Boc protection

Performance Metrics

  • Total yield: 58%

  • Purity: >99% (HPLC)

  • Throughput: 12 g/L/h

Notably, this approach avoids cryogenic conditions but requires careful pH control (pH 6.8-7.2) during the amination step.

Advanced Functionalization Techniques

Hydroxymethyl Group Installation

Three predominant hydroxymethylation strategies have been validated:

Table 1: Comparative Hydroxymethylation Efficiency

MethodReagent SystemTemp (°C)Yield (%)cis:trans Ratio
Epoxide Ring-OpeningLiAlH4/THF-208298:2
Aldehyde ReductionNaBH4/MeOH07592:8
Olefin DihydroxylationOsO4/NMO256899:1

LiAlH4-mediated epoxide opening proves most effective, though requiring careful exotherm management.

Racemization Mitigation Strategies

Protection-Deprotection Sequences

The Boc group demonstrates superior configuration stability versus acetyl or trimethylsilyl alternatives:

Table 2: Racemization Rates Under Basic Conditions

Protecting GroupBase (1M)Time (h)% Racemization
BocNaOH24<2
AcetylK2CO3618
TMSNH4OH1232

This data confirms Boc as the optimal choice for long-term stereochemical integrity.

Industrial-Scale Considerations

Continuous Flow Optimization

Recent advances in flow chemistry demonstrate significant improvements:

  • Residence time reduction from 48 h (batch) → 22 min (flow)

  • Catalyst turnover number (TON) increase to 15,800

  • Space-time yield: 1.4 kg/L/day

Critical flow parameters:

  • Reactor type: Corning AFR module

  • Pressure: 25 bar

  • Temperature: 120°C

This approach reduces purification needs through inline scavenger cartridges.

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl3):
δ 1.42 (s, 9H, Boc), 1.58 (d, J=6.8 Hz, 3H, CH3), 3.02-3.15 (m, 2H, NCH2), 3.72 (br s, 1H, OH), 4.21 (q, J=7.2 Hz, 1H, CH)

13C NMR (101 MHz, CDCl3):
δ 28.3 (Boc CH3), 44.7 (NCH2), 67.5 (C-OH), 80.1 (Boc C-O), 155.2 (C=O)

Mass spectral data confirms molecular ion at m/z 215.293 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has shown promise in medicinal chemistry, particularly as a scaffold for developing bioactive compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. Studies have focused on synthesizing analogs of this compound to evaluate their efficacy against viral infections, including those caused by HIV and hepatitis viruses. The introduction of hydroxymethyl groups is believed to enhance interactions with viral proteins, potentially inhibiting their activity.

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. Its ability to modulate cell signaling pathways involved in cancer progression makes it a candidate for further development in cancer therapeutics. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Asymmetric Synthesis

In asymmetric synthesis, this compound can be utilized to produce chiral intermediates essential for the synthesis of pharmaceuticals and agrochemicals. The chirality of the pyrrolidine ring can be exploited to create enantiomerically enriched products, which are crucial in drug development.

Synthesis of Heterocycles

The compound can also be used as a precursor for synthesizing various heterocyclic compounds. Heterocycles are vital in medicinal chemistry due to their prevalence in biologically active molecules. Transformations involving this pyrrolidine derivative can lead to the formation of novel heterocyclic frameworks with potential biological activity.

Pharmaceutical Development

The unique properties of this compound make it a valuable candidate in pharmaceutical development.

Drug Formulation

Due to its favorable physicochemical properties, this compound can be incorporated into drug formulations aimed at improving solubility and bioavailability of poorly soluble drugs. Formulations utilizing this compound may enhance therapeutic efficacy through better absorption profiles.

Targeted Drug Delivery

Research is ongoing into the use of this compound in targeted drug delivery systems. Its ability to form stable complexes with certain biomolecules positions it as a potential carrier for delivering therapeutic agents directly to target sites within the body, thereby minimizing side effects associated with systemic administration.

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated effective inhibition of viral replication in vitro models using modified derivatives of the compound.
Study BAnticancer PropertiesIdentified significant apoptosis induction in specific cancer cell lines through targeted signaling pathway modulation.
Study CAsymmetric SynthesisSuccessfully synthesized chiral intermediates with high enantiomeric excess using this compound as a starting material.

Mechanism of Action

The mechanism of action of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and inferred properties of the target compound with similar pyrrolidine derivatives from and :

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups Inferred logP*
Target Compound C12H21NO3 227.30† 2-(hydroxymethyl), 3-methyl (cis) Hydroxymethyl, tert-butyl ~1.5–2.0
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) C16H24N2O3 292.37 3-(2-methoxy-5-methylpyridin-3-yl) Methoxy, pyridine ~2.5–3.0
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) C17H23ClN2O4 354.83 4-(2-chloro-5-methylpyridine), 3-methyl Chloro, pyridine, methyl ~3.0–3.5
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (1228666-00-9) C18H22N2O 282.38 1-benzyl, 3-(2-methoxy-5-methylpyridine) Benzyl, methoxy ~3.5–4.0

*logP estimated using fragment-based methods (e.g., XLogP3).

Key Observations:
  • Hydrophilicity : The target compound’s hydroxymethyl group likely reduces logP compared to methoxy (e.g., 1228665-86-8) or chloro-pyridine substituents (e.g., 1228070-72-1), enhancing aqueous solubility.
  • Electron-Withdrawing Effects : Chloro substituents (1228070-72-1) increase electrophilicity, whereas hydroxymethyl groups may participate in hydrogen bonding, affecting receptor interactions .

Metabolic and Toxicological Considerations

  • tert-Butyl Group : Unlike the benzyl group (1228666-00-9), the tert-butyl moiety is metabolically stable, reducing oxidative dealkylation risks .
  • Pyridine vs. Pyrrolidine: Pyridine-containing analogs (e.g., 1228070-72-1) may exhibit higher basicity, altering tissue distribution compared to the non-aromatic target compound .

Biological Activity

Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, with the CAS number 1821827-16-0, is a compound that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • Predicted Boiling Point : 298.8 ± 13.0 °C
  • Density : 1.047 ± 0.06 g/cm³
  • Acidity Constant (pKa) : 14.77 ± 0.10

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules and its role as a potential bioactive agent in medicinal chemistry.

  • Metabolic Stability : Research indicates that similar pyrrolidine derivatives exhibit significant metabolic stability when interacting with liver microsomes, which is essential for their bioavailability and therapeutic efficacy .
  • Antimicrobial Activity : Derivatives of pyrrolidine compounds have been studied for their antimicrobial properties, suggesting that this compound may possess similar effects against various pathogens .
  • Inhibition of Enzymatic Activity : Compounds within this class may inhibit specific enzymes, contributing to their therapeutic potential in treating diseases where such enzymes play a crucial role .

Pharmacokinetics Analysis

A pharmacokinetic study involving related compounds demonstrated that pyrrolidine derivatives are well absorbed in vivo, with favorable distribution characteristics across biological membranes. This suggests that this compound may also exhibit good pharmacokinetic profiles, making it a candidate for further development .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against S. aureus and E. coli
Metabolic StabilityHigh stability in liver microsomes
Enzyme InhibitionPossible inhibition of key therapeutic enzymes

Q & A

Basic: What synthetic strategies are recommended for preparing cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step routes focusing on pyrrolidine ring formation, stereochemical control, and functional group protection. Key steps include:

  • Ring Construction: Cyclization of amino alcohols or reductive amination of ketones to form the pyrrolidine core.
  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure cis configuration of the hydroxymethyl and methyl groups.
  • Protection/Deprotection: The tert-butyl carboxylate group is introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP, triethylamine in dichloromethane at 0–20°C) .
  • Hydroxymethyl Introduction: Hydroxyl groups may be introduced via oxidation-reduction sequences (e.g., LiAlH4 reduction of esters) .

Table 1: Common Reagents and Conditions for Functionalization

Reaction TypeReagents/ConditionsKey Products
OxidationH2O2, KMnO4 (acidic)Carboxylic acids, ketones
ReductionLiAlH4 (anhydrous ether)Alcohols, amines
SubstitutionAlkyl halides + baseAlkylated derivatives
Adapted from

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:
Stereochemical control is critical for the cis configuration. Strategies include:

  • Chiral Pool Synthesis: Use enantiomerically pure starting materials (e.g., L-proline derivatives) to propagate chirality .
  • Asymmetric Catalysis: Employ catalysts like Jacobsen’s Mn-salen complexes for epoxidation or hydrogenation steps.
  • Protection of Hydroxymethyl Group: Temporary protection (e.g., silyl ethers) prevents racemization during harsh reactions .
  • Analytical Validation: Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in diastereomeric ratios .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the pyrrolidine ring, tert-butyl group (δ ~1.4 ppm), and hydroxymethyl protons (δ ~3.5–4.0 ppm).
  • HPLC-MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup>), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Polarimetry: Optical rotation measurements ensure enantiomeric excess for chiral centers .

Table 2: Key Spectral Data for Characterization

TechniqueDiagnostic Peaks
<sup>1</sup>H NMRtert-butyl (9H singlet), hydroxymethyl (2H multiplet)
IRC=O stretch (~1700 cm<sup>−1</sup>), O-H stretch (~3400 cm<sup>−1</sup>)
HRMSCalculated for C12H21NO3: 227.1521

Advanced: How to resolve contradictions in reaction yields across methodologies?

Methodological Answer:
Yield discrepancies often arise from:

  • Catalyst Efficiency: Transition-metal catalysts (e.g., Pd/C) may vary in activity due to particle size or poisoning .
  • Reaction Monitoring: Use in-situ techniques (e.g., FTIR or LC-MS) to optimize reaction time and intermediate stability.
  • Purification Challenges: Hydrophilic hydroxymethyl groups may reduce crystallization efficiency; switch to flash chromatography (silica gel, ethyl acetate/hexane) .
  • Reproducibility: Strict control of anhydrous conditions and temperature gradients is critical for Boc-protection steps .

Basic: What stability considerations are critical for storage?

Methodological Answer:

  • Moisture Sensitivity: The tert-butyl ester is hydrolytically stable but may degrade under prolonged exposure to humidity. Store in sealed containers with desiccants .
  • Thermal Stability: Decomposition occurs above 150°C; store at 2–8°C for long-term stability .
  • Light Sensitivity: Protect from UV light to prevent radical-mediated degradation of the pyrrolidine ring .

Advanced: How does the hydroxymethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:
The hydroxymethyl group:

  • Enhances Nucleophilicity: The -CH2OH group can act as a hydrogen-bond donor, activating adjacent carbonyls for attack by amines or alcohols .
  • Competing Side Reactions: Under acidic conditions, intramolecular cyclization may occur between the hydroxymethyl and carboxylate groups. Mitigate by using bulky bases (e.g., DIPEA) .
  • Derivatization Potential: The hydroxyl group can be converted to better leaving groups (e.g., tosylates) for SN2 reactions with nucleophiles like azides or thiols .

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